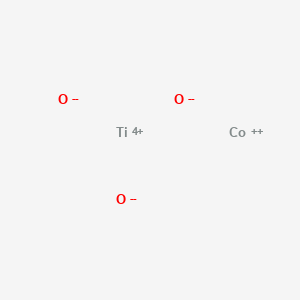
Kobalttrioxid (Co2TiO4)
Übersicht
Beschreibung
Cobalt titanium oxide (Co2TiO4), also known as cobalt titanium oxide, is a compound of cobalt and titanium in an oxide form. It is an important material in the field of nanomaterials due to its unique properties, such as high electrical conductivity, low thermal conductivity and strong chemical stability. This material has been widely used in various applications, including energy storage, catalysis, and biomedical applications.
Wissenschaftliche Forschungsanwendungen
Photokatalyse
Kobalttrioxid: wurde als Nanopartikel für die Verwendung in photokatalytischen Anwendungen synthetisiert. Diese Nanopartikel zeigten als Photokatalysator eine bemerkenswerte Effizienz bei der Degradation organischer Farbstoffe wie Methylorange. Die Abbaugeschwindigkeit kann nach 40 Minuten Bestrahlung mit ultraviolettem (UV-)Licht bis zu 100 % erreichen . Dies deutet auf sein Potenzial für die Wasserreinigung und die Behandlung von mit Farbstoffen verschmutztem Abwasser hin.
Elektrochrome Geräte
Kobaltion-modifizierte Titandioxid-Nanostäbchen: wurden für elektrochrome Anwendungen mit hoher Leistung entwickelt . Diese Materialien ändern ihre Farbe, wenn eine elektrische Spannung angelegt wird, was für intelligente Fenster, Displays und Geräte mit geringem Energieverbrauch nützlich ist. Kobaltdoping verbessert den Ladungstransport und die Mobilität, was zu einer verbesserten elektrochromen Leistung mit hoher Farbwirkungsgrad führt.
Pharmazeutische Degradation
Kobalt-dotierte Titandioxid-Nanopartikel wurden für die photokatalytische Degradation von Pharmazeutika wie Atenolol untersucht . Atenolol ist ein häufig verwendeter Betablocker, der als Verunreinigung in Gewässern gefunden werden kann. Das Kobaltdoping verbessert die photokatalytische Aktivität von Titandioxid und macht es zu einem vielversprechenden Kandidaten für die Entfernung von Pharmazeutika aus dem Wasser.
Magnetische Anwendungen
Co-dotierte TiO2-Nanofasern: wurden für die potenzielle Verwendung in magnetischen Anwendungen hergestellt . Das Kobaltdoping verleiht dem Titandioxid magnetische Eigenschaften, die in der magnetischen Datenspeicherung, der Spintronik und anderen Anwendungen genutzt werden könnten, bei denen magnetische Ansprechbarkeit erforderlich ist.
Wirkmechanismus
Target of Action
The primary target of Co2TiO4 is the electrochromic devices . These devices are capable of undergoing color transformations through selective light absorption or transmission upon exposure to electrical impulses . Co2TiO4, when used in these devices, can significantly enhance their performance .
Mode of Action
Co2TiO4 interacts with its targets by enhancing charge transport and mobility . This is achieved through the doping of titanium dioxide with cobalt ions, which results in modifications to the structural, morphological, and electrochromic properties of the material . The cobalt-doped titanium dioxide (Ti-Co) thin films exhibit a highly crystalline nature, with specific Raman bands indicating distinct modifications due to cobalt incorporation .
Biochemical Pathways
In the presence of Co2TiO4 nanoparticles as a photocatalyst, the degradation of certain compounds, such as methyl orange (MO), can be achieved .
Pharmacokinetics
It’s worth noting that the properties of co2tio4 can be influenced by various factors such as the method of synthesis and the presence of other chemical agents .
Result of Action
The result of Co2TiO4’s action is the enhancement of the performance of electrochromic devices . For instance, TiO2 nanorods, optimally doped with cobalt (TC-3), demonstrated enhanced charge transport and mobility, significantly improving the electrochromic performance . The TC-3 sample exhibited superior lithium-ion accommodation, achieving an optical modulation of 73.6% and a high coloration efficiency of 81.50 cm2/C .
Action Environment
The action, efficacy, and stability of Co2TiO4 can be influenced by various environmental factors. For instance, the method of synthesis, the presence of other chemical agents, and the conditions under which the compound is used can all impact the properties and performance of Co2TiO4 .
Biochemische Analyse
Biochemical Properties
Cobalt oxide nanoparticles have been found to have significant attention due to their unique properties and diverse applications in various fields
Molecular Mechanism
It has been suggested that cobalt titanium oxide nanoparticles may have a paramagnetic behavior
Temporal Effects in Laboratory Settings
It has been observed that cobalt titanium oxide nanoparticles can degrade methyl orange under ultraviolet light within 40 minutes
Eigenschaften
IUPAC Name |
cobalt(2+);oxygen(2-);titanium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.3O.Ti/q+2;3*-2;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSBSHDDAGNCTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Ti+4].[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoO3Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30923253 | |
| Record name | Cobalt(2+) titanium(4+) oxide (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30923253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.798 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12017-01-5, 12017-38-8 | |
| Record name | Cobalt titanium oxide (CoTiO3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012017015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobalt titanium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012017388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobalt titanium oxide (Co2TiO4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cobalt(2+) titanium(4+) oxide (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30923253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cobalt titanium trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.456 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel-](/img/structure/B213138.png)





